2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Description
The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, a methoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the triazolo[4,3-b]pyridazine ring. The methoxyphenyl group could potentially disrupt the ability of the molecule to form π-stacked columns typically observed in organic radicals .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the methoxy group could potentially undergo demethylation under acidic conditions .Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been studied as potential c-met kinase inhibitors .
Mode of Action
Related compounds have been shown to exhibit anti-tumor activity and inhibit c-met kinase .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, plays a crucial role in cellular growth, survival, and migration .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on related compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines .
Action Environment
The stability of related compounds has been studied, with some exhibiting superior thermostability .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-5-3-4-6-17(14)22-19(27)13-29-20-12-11-18-23-24-21(26(18)25-20)15-7-9-16(28-2)10-8-15/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBCFSHMRIBXFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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